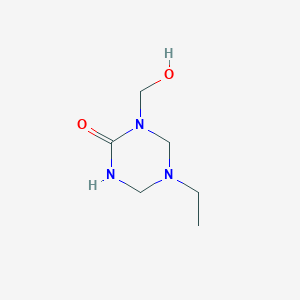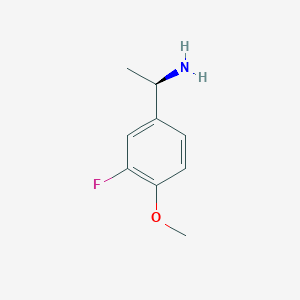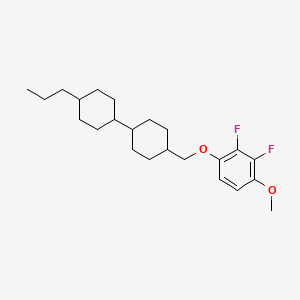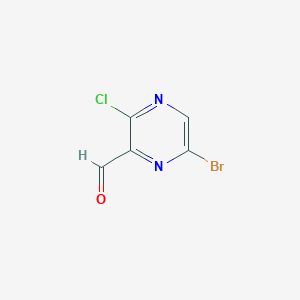
9,10-Anthracenedione, 1,8-bis(ethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-bis(ethylamino)anthracene-9,10-dione is an anthraquinone derivative known for its vibrant color and significant applications in various fields, including medicinal chemistry and material science. This compound is structurally characterized by the presence of two ethylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-bis(ethylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:
Anthracene-9,10-dione+2Ethylamine→1,8-bis(ethylamino)anthracene-9,10-dione
Industrial Production Methods
In industrial settings, the production of 1,8-bis(ethylamino)anthracene-9,10-dione may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-bis(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-bis(ethylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Industry: The compound is used in the production of high-performance materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1,8-bis(ethylamino)anthracene-9,10-dione involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the anthracene core and the presence of ethylamino groups, which enhance binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Doxorubicin: An anthracycline antibiotic with similar intercalating properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
Uniqueness
1,8-bis(ethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of ethylamino groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
824951-71-5 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1,8-bis(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)18(22)16-12(17(11)21)8-6-10-14(16)20-4-2/h5-10,19-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
HNGNCZAYEYZYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)

![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)







![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)


